molecular formula C9H12FNO B056675 4-(1-Aminopropan-2-yl)-2-fluorophenol CAS No. 125036-97-7

4-(1-Aminopropan-2-yl)-2-fluorophenol

Cat. No.: B056675
CAS No.: 125036-97-7
M. Wt: 169.2 g/mol
InChI Key: BXHZCLYKZORPOE-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-yl)-2-fluorophenol (CAS: 13238-99-8 as its hydrochloride salt) is a fluorinated phenolic compound featuring an aminopropyl side chain at the para position of the aromatic ring. Its molecular formula is C₉H₁₂FNO, and it is commonly stabilized as a hydrochloride salt to enhance solubility and handling stability . The compound’s structure combines a fluorine atom at the ortho position of the phenol ring and a branched amine group (1-aminopropan-2-yl) at the para position. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical intermediates and organic synthesis.

Properties

CAS No.

125036-97-7

Molecular Formula

C9H12FNO

Molecular Weight

169.2 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)-2-fluorophenol

InChI

InChI=1S/C9H12FNO/c1-6(5-11)7-2-3-9(12)8(10)4-7/h2-4,6,12H,5,11H2,1H3

InChI Key

BXHZCLYKZORPOE-UHFFFAOYSA-N

SMILES

CC(CN)C1=CC(=C(C=C1)O)F

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)O)F

Synonyms

Phenol, 4-(2-amino-1-methylethyl)-2-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Cores

N-(2-((4-Fluoro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide
  • Molecular Formula : C₂₀H₁₈FN₂O₂S
  • CAS: Not explicitly listed (see ).
  • Key Features: Contains a sulfonamide group and a fluorinated benzylidene moiety.
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine
  • Molecular Formula : C₁₃H₁₀FN₂S
  • CAS: Not explicitly listed (see ).
  • Key Features: Integrates a benzothiazole ring with a 4-fluoroaniline group. The benzothiazole moiety increases π-conjugation, making this compound more suited for optoelectronic applications compared to the simpler phenolic structure of 4-(1-aminopropan-2-yl)-2-fluorophenol .

Propanamine Derivatives with Aromatic Substitutions

1-(4-Methoxyphenyl)propan-2-amine
  • Molecular Formula: C₁₀H₁₅NO
  • CAS : 31721-25-2
  • Key Features: Shares the propan-2-amine chain but replaces the fluorine atom with a methoxy group at the para position. The methoxy group enhances electron-donating effects, altering reactivity in nucleophilic substitutions compared to the electron-withdrawing fluorine in this compound .
4-(1-Aminoethyl)-2-fluorophenol hydrobromide
  • Molecular Formula: C₈H₁₁FNO·HBr
  • CAS : 1030444-42-8
  • Key Features : Features a shorter ethylamine chain instead of the propan-2-yl group. The hydrobromide salt form (vs. hydrochloride in the target compound) may influence solubility and crystallinity in synthetic applications .

Heterocyclic Fluorinated Amines

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
  • Molecular Formula : C₁₁H₁₄F₂N₂O
  • CAS : 2091713-65-2
  • Key Features: Incorporates a difluorinated pyrrolidine ring and a methanol group.
4-(5-Sec-butyl-2-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
  • Molecular Formula : C₁₄H₁₉N₂OS·HBr
  • CAS: Not explicitly listed (see ).
  • Key Features: Combines a thiazole ring with sec-butyl and methoxy substituents. The thiazole core introduces sulfur-based reactivity, distinguishing it from the phenol-based target compound .

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight Key Structural Features
This compound HCl C₉H₁₂FNO·HCl 13238-99-8 209.66 g/mol Phenol, 2-F, para-aminopropan-2-yl, HCl salt
N-(2-((4-Fluoro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide C₂₀H₁₈FN₂O₂S - 369.43 g/mol Sulfonamide, fluorinated benzylidene
1-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 31721-25-2 165.23 g/mol Methoxy, propan-2-amine chain
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol C₁₁H₁₄F₂N₂O 2091713-65-2 228.24 g/mol Difluoropyrrolidine, methanol, 4-aminophenyl

Key Research Findings

  • Electronic Effects: Fluorine at the ortho position in this compound increases the acidity of the phenolic -OH group compared to methoxy-substituted analogues (e.g., 1-(4-methoxyphenyl)propan-2-amine) .
  • Solubility : Hydrochloride or hydrobromide salts (e.g., 1030444-42-8) improve aqueous solubility, critical for pharmaceutical formulations .
  • Applications: Heterocyclic derivatives (e.g., thiazole or pyrrolidine-containing compounds) show broader bioactivity in kinase inhibition, while simpler phenolic amines are preferred as synthetic intermediates .

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